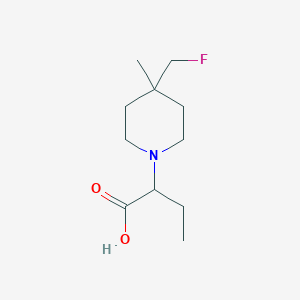
2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)butanoic acid
描述
2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)butanoic acid is a useful research compound. Its molecular formula is C11H20FNO2 and its molecular weight is 217.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)butanoic acid, identified by its CAS number 2097950-43-9, is a compound that has garnered attention for its potential biological activities, particularly as a Dipeptidyl Peptidase-IV (DPP-IV) inhibitor. This article explores its biological activity, mechanisms of action, and relevant research findings.
DPP-IV inhibitors are known to play a significant role in the management of type 2 diabetes by enhancing insulin secretion and reducing glucagon levels. The structure of this compound suggests it may function similarly by inhibiting DPP-IV, thus improving glycemic control .
Inhibition of Dipeptidyl Peptidase-IV (DPP-IV)
Research indicates that compounds like this compound exhibit significant inhibitory activity against DPP-IV. This inhibition is crucial as it leads to prolonged action of incretin hormones, which are vital for glucose metabolism .
Case Studies and Research Findings
- DPP-IV Inhibition Studies :
- Comparative Analysis :
- Safety and Toxicity :
Data Table: Biological Activity Overview
| Activity | Measurement Method | Result |
|---|---|---|
| DPP-IV Inhibition | IC50 Assay | Significant inhibition |
| Cytotoxicity | MTT Assay | Low cytotoxicity |
| Pharmacokinetics | Absorption/Distribution | Favorable profile |
科学研究应用
Overview
2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)butanoic acid is a synthetic compound with significant potential in various scientific fields, particularly medicinal chemistry and pharmacology. Its unique structure, characterized by a piperidine ring substituted with a fluoromethyl group and a butanoic acid moiety, enhances its biological activity and therapeutic applications.
Medicinal Chemistry
The compound is primarily utilized in the design and synthesis of novel therapeutic agents. Its structure allows for modifications that can lead to improved pharmacological profiles, especially in targeting neurological disorders. The fluoromethyl group may enhance lipophilicity and binding affinity to specific receptors, making it a valuable candidate for drug development aimed at conditions such as Alzheimer's disease and other neurodegenerative disorders.
Biological Studies
In biological research, this compound serves as a tool to investigate molecular interactions within biological systems. It can be used to study the effects of fluorinated compounds on neurotransmitter receptors, providing insights into their roles in various physiological processes.
Pharmaceutical Research
The compound acts as a building block for synthesizing new drug candidates. Its derivatives may exhibit enhanced activity against specific targets, such as cholinesterases, which are crucial in treating cognitive impairments associated with Alzheimer's disease. In vitro studies have shown that this compound can inhibit acetylcholinesterase (AChE), thereby increasing cholinergic signaling.
Industrial Applications
Beyond medicinal uses, this compound finds applications in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various industrial processes where specific reactivity is required.
Neuroprotective Effects
In vitro studies have demonstrated that this compound exhibits neuroprotective properties by shielding neuronal cells from oxidative stress. This characteristic is vital for developing treatments aimed at neurodegenerative diseases where oxidative damage plays a critical role.
Cholinesterase Inhibition
Research has indicated that this compound effectively inhibits both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This inhibition is crucial for enhancing cholinergic signaling, which can alleviate cognitive deficits associated with Alzheimer's disease and improve overall cognitive function.
属性
IUPAC Name |
2-[4-(fluoromethyl)-4-methylpiperidin-1-yl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20FNO2/c1-3-9(10(14)15)13-6-4-11(2,8-12)5-7-13/h9H,3-8H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPSUHCXLABFALN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1CCC(CC1)(C)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















